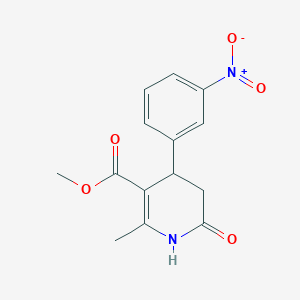![molecular formula C17H16ClIN2O2S B4928285 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide, also known as CIPTPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer development. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been shown to inhibit the growth and invasion of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide in lab experiments is its ability to target multiple pathways involved in inflammation and cancer development. However, a limitation of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide research. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Another potential direction is to study its potential use in treating other neurological disorders such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide.
Méthodes De Synthèse
The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide involves the reaction of 2-chloro-4-iodoaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride to yield N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide.
Applications De Recherche Scientifique
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2S/c1-2-8-23-13-5-3-4-11(9-13)16(22)21-17(24)20-15-7-6-12(19)10-14(15)18/h3-7,9-10H,2,8H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDISNOZFQGJXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)



![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)